

A Comparative Study: (1H-Pyrrol-2-yl)methanol and its N-Methyl Derivative

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Compound of Interest

Compound Name: (1H-Pyrrol-2-yl)methanol

Cat. No.: B118069

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For researchers, scientists, and professionals in drug development, understanding the nuanced differences between a parent molecule and its derivatives is crucial for optimizing therapeutic candidates. This guide provides a detailed comparative analysis of **(1H-Pyrrol-2-yl)methanol** and its N-methyl derivative, (1-Methyl-1H-pyrrol-2-yl)methanol, focusing on their physicochemical properties, synthesis, and potential biological implications. The inclusion of the N-methyl group can significantly alter properties such as polarity, hydrogen bonding capacity, and metabolic stability, thereby influencing the compound's overall biological profile.

Physicochemical Properties: A Quantitative Comparison

The introduction of a methyl group on the pyrrole nitrogen atom leads to notable differences in the physical properties of the two compounds. The N-H proton in **(1H-Pyrrol-2-yl)methanol** allows for hydrogen bond donation, contributing to its higher melting point and different solubility characteristics compared to its N-methylated counterpart.

Property	(1H-Pyrrol-2-yl)methanol	(1-Methyl-1H-pyrrol-2-yl)methanol
Molecular Formula	C ₅ H ₇ NO	C ₆ H ₉ NO
Molecular Weight	97.12 g/mol	111.14 g/mol [1]
CAS Number	27472-36-2[2]	52160-51-7[1]
Melting Point	117.5-118 °C[2]	28 °C[1]
Boiling Point	81-83 °C (at 2 Torr)[2]	219.5 °C (at 760 mmHg)[1]
Predicted pKa	14.02 ± 0.10[2]	14.91 ± 0.10[1][3]
LogP	-0.1 (XLogP3)[4]	0.51740[1]

Synthesis and Reactivity

Both compounds can be synthesized from their corresponding pyrrole-2-carboxaldehydes. The N-methylation of the pyrrole ring is a key differentiating step in their synthesis.

Experimental Protocols

Synthesis of (1H-Pyrrol-2-yl)methanol via Reduction of Pyrrole-2-carboxaldehyde

This protocol is adapted from a general procedure for the hydrogenation of unsaturated aldehydes.[5]

Materials:

- Pyrrole-2-carboxaldehyde
- Isopropyl alcohol (IPA)
- Raney Nickel (catalyst)
- Hydrogen gas (H₂)
- Stainless steel autoclave with a Teflon liner and magnetic stir bar

- Centrifuge
- Gas chromatograph (GC) for analysis

Procedure:

- To a 100 mL Teflon liner, add pyrrole-2-carboxaldehyde (1.0 g, 10.3 mmol) and 30 mL of isopropyl alcohol.
- Carefully add a catalytic amount of washed and dried Raney Nickel to the solution.
- Place a magnetic stir bar in the liner and seal it within the stainless steel autoclave.
- Purge the autoclave with hydrogen gas three times to remove any residual air.
- Pressurize the autoclave with hydrogen gas to 30 bar.
- Heat the autoclave to 110 °C while stirring at 700 rpm.
- Maintain these conditions for 3 hours.
- After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
- Centrifuge the reaction mixture at 11,000 rpm for 10 minutes to separate the catalyst.
- Decant the supernatant containing the product. The solvent can be removed under reduced pressure to yield **(1H-Pyrrol-2-yl)methanol**.
- Analyze the product for purity using gas chromatography.

Synthesis of (1-Methyl-1H-pyrrol-2-yl)methanol

This can be achieved through two primary routes: N-methylation of **(1H-pyrrol-2-yl)methanol** or reduction of 1-methylpyrrole-2-carboxaldehyde. The latter is presented here.

Part 1: Synthesis of 1-Methylpyrrole-2-carboxaldehyde

A common method for this synthesis is the Vilsmeier-Haack reaction on N-methylpyrrole.

Part 2: Reduction of 1-Methylpyrrole-2-carboxaldehyde

Materials:

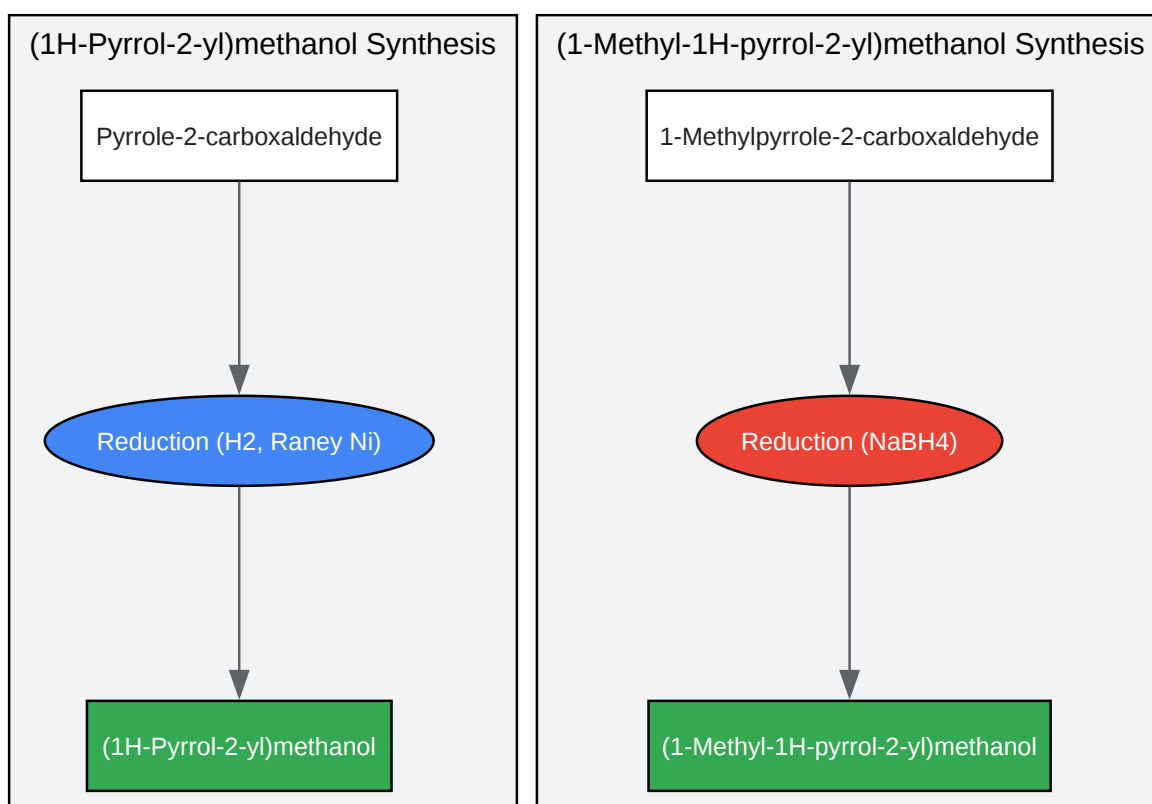
- 1-Methylpyrrole-2-carboxaldehyde
- Methanol
- Sodium borohydride (NaBH_4)
- Stir plate and magnetic stir bar
- Round bottom flask
- Ice bath
- Dichloromethane
- Saturated aqueous sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Rotary evaporator

Procedure:

- Dissolve 1-methylpyrrole-2-carboxaldehyde (1.0 g, 9.16 mmol) in 20 mL of methanol in a round bottom flask equipped with a magnetic stir bar.
- Cool the solution in an ice bath.
- Slowly add sodium borohydride (0.35 g, 9.16 mmol) portion-wise to the stirred solution.
- After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.
- Quench the reaction by slowly adding 20 mL of saturated aqueous sodium bicarbonate solution.

- Remove the methanol under reduced pressure using a rotary evaporator.
- Extract the aqueous residue with dichloromethane (3 x 20 mL).
- Combine the organic layers and dry over anhydrous magnesium sulfate.
- Filter and concentrate the solution under reduced pressure to yield (1-Methyl-1H-pyrrol-2-yl)methanol.

Comparative Synthesis Pathways



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Caption: Comparative synthesis pathways for the two pyrrole methanols.

Biological Activity: A Comparative Outlook

While direct comparative studies on the biological activities of **(1H-Pyrrol-2-yl)methanol** and its N-methyl derivative are not readily available in the surveyed literature, the structural

differences suggest potential variations in their pharmacological profiles. Pyrrole derivatives, in general, are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

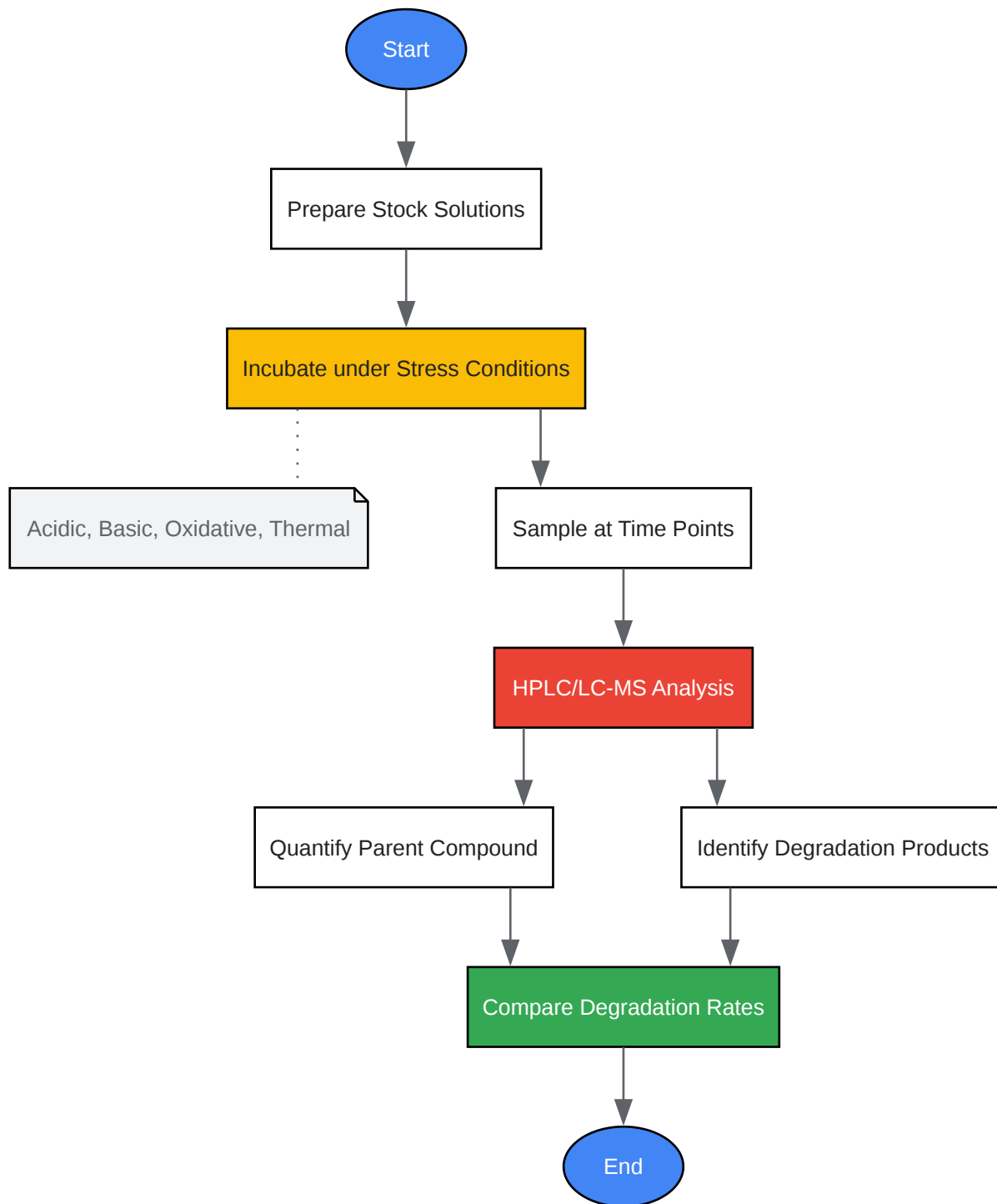
The presence of the N-H proton in **(1H-Pyrrol-2-yl)methanol** allows it to act as a hydrogen bond donor, which can be a critical interaction in binding to biological targets such as enzymes and receptors. The methylation of the nitrogen in the N-methyl derivative removes this hydrogen bond donating capability, which could lead to a decrease or change in binding affinity for certain targets.

Conversely, the N-methyl group increases the lipophilicity of the molecule, as indicated by the higher LogP value. This could enhance its ability to cross cell membranes, potentially leading to increased intracellular concentrations and affecting its overall potency and pharmacokinetic properties. Furthermore, the absence of the acidic N-H proton in the N-methyl derivative may alter its metabolic profile, potentially making it more resistant to certain metabolic pathways.

Experimental Workflow for Comparative Stability Analysis

A crucial aspect of drug development is understanding the stability of a compound under various conditions. The following workflow outlines a general approach to comparing the stability of **(1H-Pyrrol-2-yl)methanol** and its N-methyl derivative.

Comparative Stability Assay Workflow



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Caption: A generalized workflow for comparing the chemical stability of the two compounds.

In conclusion, the N-methylation of **(1H-Pyrrol-2-yl)methanol** results in a derivative with distinct physicochemical properties that are likely to translate into a different biological and pharmacokinetic profile. Further experimental investigation is warranted to fully elucidate the comparative biological activities of these two compounds.

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